molecular formula C18H18ClN3O3 B416115 1-(2-CHLORO-4-NITROPHENYL)-4-(4-METHYLBENZOYL)PIPERAZINE

1-(2-CHLORO-4-NITROPHENYL)-4-(4-METHYLBENZOYL)PIPERAZINE

Cat. No.: B416115
M. Wt: 359.8g/mol
InChI Key: AILQIIZNPBCZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-CHLORO-4-NITROPHENYL)-4-(4-METHYLBENZOYL)PIPERAZINE is a complex organic compound with a unique structure that combines a piperazine ring with a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLORO-4-NITROPHENYL)-4-(4-METHYLBENZOYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring and the substituted phenyl group. One common method involves the reaction of 2-chloro-4-nitroaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLORO-4-NITROPHENYL)-4-(4-METHYLBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-CHLORO-4-NITROPHENYL)-4-(4-METHYLBENZOYL)PIPERAZINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its derivatives may serve as potential inhibitors or activators of specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(2-CHLORO-4-NITROPHENYL)-4-(4-METHYLBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenyl-piperazine: Similar structure but lacks the p-tolyl group.

    4-(2-Chloro-4-nitro-phenyl)-morpholine: Contains a morpholine ring instead of a piperazine ring.

    2-Chloro-4-nitrophenyl-methanone: Lacks the piperazine ring.

Uniqueness

The uniqueness of 1-(2-CHLORO-4-NITROPHENYL)-4-(4-METHYLBENZOYL)PIPERAZINE lies in its combination of functional groups, which provides a versatile platform for chemical modifications

Properties

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8g/mol

IUPAC Name

[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C18H18ClN3O3/c1-13-2-4-14(5-3-13)18(23)21-10-8-20(9-11-21)17-7-6-15(22(24)25)12-16(17)19/h2-7,12H,8-11H2,1H3

InChI Key

AILQIIZNPBCZIT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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